![molecular formula C20H23N5O4S B2759574 3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251556-59-8](/img/structure/B2759574.png)
3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing novel compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, the study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings highlight the potential of structurally similar compounds in the development of new therapeutic agents.
Antimicrobial Applications
Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives, some of which showed good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2010). This research underscores the potential use of such compounds in addressing microbial resistance and developing new antimicrobial agents.
Fluorescent Ligands for Receptor Studies
Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives as environment-sensitive fluorescent ligands for human 5-HT1A receptors, which displayed high receptor affinity and fluorescence properties suitable for visualizing receptors in cellular studies (Lacivita et al., 2009). This application is particularly valuable in biomedical research for studying receptor-ligand interactions and receptor distribution.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as piperazine-3-ones and thiazolopyrimidines, has been explored for their potential in drug development and biological studies. Veerman et al. (2003) described the synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry, demonstrating the versatility of such compounds in organic synthesis (Veerman, Bon, Hue, Gironés, Rutjes, van Maarseveen, & Hiemstra, 2003).
properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-propyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-3-8-25-18(26)16-15(21-20(25)28)17(30-22-16)19(27)24-11-9-23(10-12-24)13-4-6-14(29-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCZHKJTLITSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

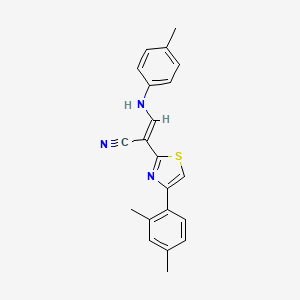
![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2759493.png)
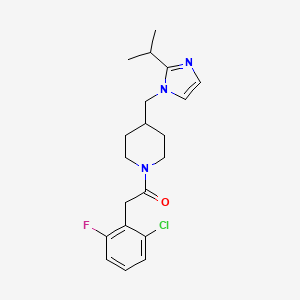

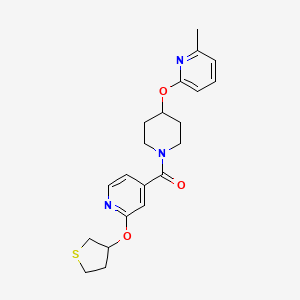
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2759499.png)


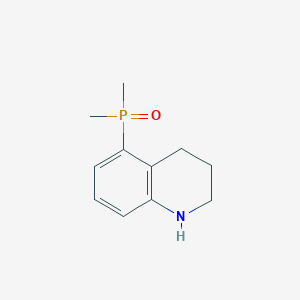
![2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan](/img/structure/B2759507.png)
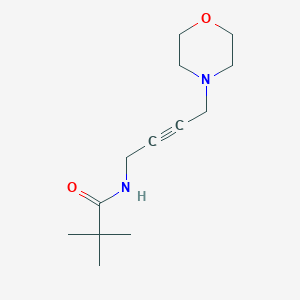
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)

![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)